molecular formula C6H10 B13556668 cis-2-Methyl-1-vinylcyclopropane CAS No. 2628-57-1

cis-2-Methyl-1-vinylcyclopropane

Cat. No.: B13556668
CAS No.: 2628-57-1
M. Wt: 82.14 g/mol
InChI Key: JVVPJIPOOZHNTM-UHFFFAOYSA-N
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Description

cis-2-Methyl-1-vinylcyclopropane: is an organic compound with the molecular formula C₆H₁₀ . It is a cyclopropane derivative with a vinyl group and a methyl group attached to the cyclopropane ring. This compound is known for its unique structural properties and reactivity, making it a subject of interest in various fields of chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-2-Methyl-1-vinylcyclopropane typically involves the cyclopropanation of alkenes. One common method is the reaction of diazomethane with alkenes in the presence of a catalyst such as copper or rhodium. This reaction proceeds through the formation of a carbene intermediate, which then reacts with the alkene to form the cyclopropane ring .

Industrial Production Methods: Industrial production of this compound may involve similar cyclopropanation reactions but on a larger scale. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity. The process may also involve purification steps such as distillation or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: cis-2-Methyl-1-vinylcyclopropane undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce alkyl-substituted cyclopropanes .

Scientific Research Applications

cis-2-Methyl-1-vinylcyclopropane has several applications in scientific research:

Mechanism of Action

The mechanism of action of cis-2-Methyl-1-vinylcyclopropane involves its ability to undergo various chemical transformations. The vinyl group and the strained cyclopropane ring make it highly reactive, allowing it to participate in a range of reactions. The molecular targets and pathways involved depend on the specific reaction and the conditions used. For example, in oxidation reactions, the compound may form epoxides through the interaction with oxidizing agents .

Comparison with Similar Compounds

  • 1-Methyl-cis-2-(1-ethenyl)-cyclopropane
  • 1-Methyl-trans-2-(1-ethenyl)-cyclopropane

Comparison: cis-2-Methyl-1-vinylcyclopropane is unique due to its specific stereochemistry and the presence of both a vinyl and a methyl group on the cyclopropane ring. This combination of features influences its reactivity and the types of reactions it can undergo. Compared to its trans isomer, the cis isomer may exhibit different reactivity and selectivity in chemical reactions .

Properties

CAS No.

2628-57-1

Molecular Formula

C6H10

Molecular Weight

82.14 g/mol

IUPAC Name

1-ethenyl-2-methylcyclopropane

InChI

InChI=1S/C6H10/c1-3-6-4-5(6)2/h3,5-6H,1,4H2,2H3

InChI Key

JVVPJIPOOZHNTM-UHFFFAOYSA-N

Canonical SMILES

CC1CC1C=C

Origin of Product

United States

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